6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine
Description
6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine is a fused heterocyclic compound featuring an imidazo[1,2-b]pyridazine core, a chloro substituent at position 6, and a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 2. The boronate ester moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of aryl- or heteroaryl-substituted derivatives for drug discovery .
Properties
Molecular Formula |
C12H15BClN3O2 |
|---|---|
Molecular Weight |
279.53 g/mol |
IUPAC Name |
6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C12H15BClN3O2/c1-11(2)12(3,4)19-13(18-11)8-7-15-10-6-5-9(14)16-17(8)10/h5-7H,1-4H3 |
InChI Key |
VDFBLLXAWKNIRM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The dioxaborolane moiety participates in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Coupling: Palladium catalysts and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed depend on the specific reactions. For example, Suzuki-Miyaura coupling yields biaryl compounds, while substitution reactions yield various substituted imidazo[1,2-b]pyridazines.
Scientific Research Applications
6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The chloro group and dioxaborolane moiety play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Core Isomerism
The imidazo[1,2-b]pyridazine core distinguishes itself from less-explored isomers such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine by sharing one nitrogen atom between the imidazole and pyridazine rings. This structural feature facilitates synthetic accessibility and functionalization, making it a preferred scaffold for derivatization .
Substituent Variations
Key analogs and their structural differences are summarized below:
Key Observations :
- Boronate Position : The boronate ester at C3 (target compound) vs. C6 () affects regioselectivity in cross-coupling reactions .
- Methyl Substitutents : Methyl groups at C2 or C8 (e.g., ) improve lipophilicity but may reduce aqueous solubility .
- Nitro vs. Boronate : Nitro-substituted analogs () exhibit biological activity but lack the versatility of boronate esters in synthetic applications .
Physicochemical and Pharmacological Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
